molecular formula C12H11ClO2 B13081085 (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol

(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol

Cat. No.: B13081085
M. Wt: 222.67 g/mol
InChI Key: IRRAMBPDCPCBQF-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-chloro-2-methylfuran with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylphenyl)methanol
  • (4-Chloro-2-methylfuran-3-yl)(methyl)methanol
  • (4-Chloro-2-methylfuran-3-yl)(phenyl)ethanol

Uniqueness

(4-Chloro-2-methylfuran-3-yl)(phenyl)methanol is unique due to its specific combination of chloro, methyl, and phenyl groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

(4-chloro-2-methylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C12H11ClO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3

InChI Key

IRRAMBPDCPCBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)Cl)C(C2=CC=CC=C2)O

Origin of Product

United States

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